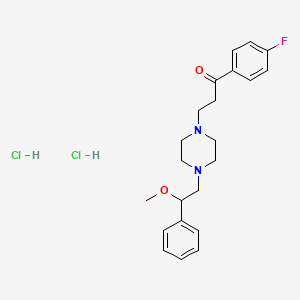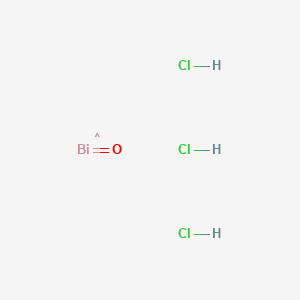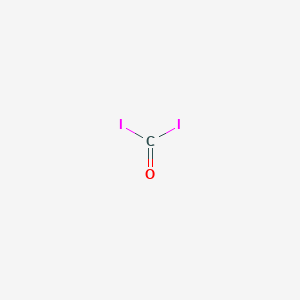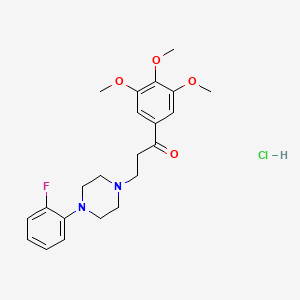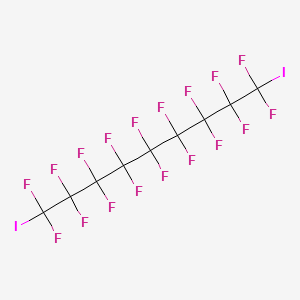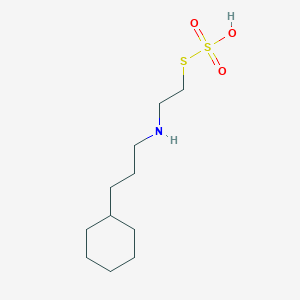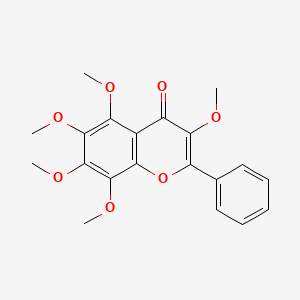
3,5,6,7,8-Pentamethoxyflavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,6,7,8-Pentamethoxyflavone is a polymethoxyflavone, a type of flavonoid compound characterized by multiple methoxy groups attached to its flavone backbone. This compound is found in various plants, particularly in citrus peels. It has garnered significant interest due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6,7,8-Pentamethoxyflavone typically involves the methylation of hydroxyl groups on a flavone precursor. One common method is the use of methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to achieve the methylation . The reaction is usually carried out in an organic solvent like acetone or dimethyl sulfoxide (DMSO) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from natural sources, such as citrus peels, followed by purification processes like column chromatography. Alternatively, large-scale chemical synthesis can be employed using the aforementioned methylation process, optimized for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
3,5,6,7,8-Pentamethoxyflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the flavone to its corresponding dihydroflavone.
Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydroflavones .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive flavonoids.
Biology: Investigated for its role in modulating cellular pathways and gene expression.
Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective effects.
Industry: Utilized in the development of nutraceuticals and functional foods due to its health benefits.
Mechanism of Action
The mechanism of action of 3,5,6,7,8-Pentamethoxyflavone involves several molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and upregulates antioxidant enzymes, reducing oxidative stress.
Anti-inflammatory Effects: It inhibits pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).
Anticancer Properties: The compound induces apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways such as PI3K/Akt and MAPK.
Comparison with Similar Compounds
3,5,6,7,8-Pentamethoxyflavone is compared with other polymethoxyflavones like tangeretin and nobiletin:
Tangeretin (5,6,7,8,4’-Pentamethoxyflavone): Found in citrus peels, known for its anticancer and anti-inflammatory properties.
Nobiletin (5,6,7,8,3’,4’-Hexamethoxyflavone): Also found in citrus peels, with potent anticancer and neuroprotective effects.
The uniqueness of this compound lies in its specific methoxy group arrangement, which influences its biological activity and makes it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
14221-85-3 |
|---|---|
Molecular Formula |
C20H20O7 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
3,5,6,7,8-pentamethoxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C20H20O7/c1-22-15-12-13(21)17(23-2)14(11-9-7-6-8-10-11)27-16(12)19(25-4)20(26-5)18(15)24-3/h6-10H,1-5H3 |
InChI Key |
FDWCURHFRQXFMX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C2=C1C(=O)C(=C(O2)C3=CC=CC=C3)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


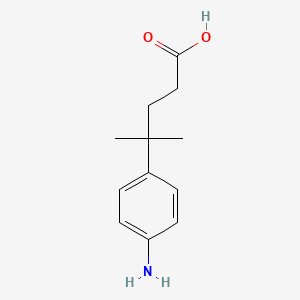
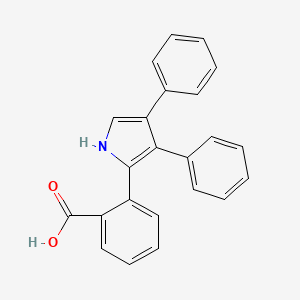
![2-[bis(4-methylphenyl)methoxy]-N,N-dimethylethanamine](/img/structure/B14708248.png)
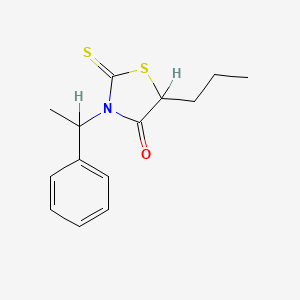
![Diethyl [2-(1,3-dioxolan-2-yl)ethyl]propanedioate](/img/structure/B14708276.png)
